molecular formula C14H12F3N3O B6184555 3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1153358-22-5

3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No. B6184555
CAS RN: 1153358-22-5
M. Wt: 295.3
InChI Key:
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Description

This compound is a urea derivative, which are known for their wide range of applications in medicinal chemistry and as catalysts . The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, stability, and bioavailability .


Synthesis Analysis

While specific synthesis methods for this compound are not available, urea derivatives are typically synthesized through the reaction of an isocyanate with an amine . Trifluoromethylation, the process of introducing a trifluoromethyl group into a molecule, can be achieved through various methods, including the use of CF3SO2Na .


Molecular Structure Analysis

The molecular structure of this compound would likely feature strong intermolecular hydrogen bonding due to the presence of the urea group . The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .


Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. They are often used as organocatalysts, activating substrates and stabilizing developing charges in transition states .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Urea derivatives generally have high boiling points due to strong hydrogen bonding. The trifluoromethyl group could enhance the compound’s lipophilicity and stability .

Scientific Research Applications

Proteostasis and Chemical Chaperone Properties

Urea derivatives have been explored for their role in maintaining proteostasis, which involves preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress. The ER is crucial for folding proteins intended for membranes or secretion, and failures in ER homeostasis can lead to protein misfolding diseases. Compounds like 4-phenylbutyric acid (4-PBA), which have chemical chaperone properties, help in folding proteins within the ER, thereby potentially alleviating various pathologies by attenuating the activation of the unfolded protein response (UPR) (Kolb et al., 2015).

Urea in Agriculture and Environmental Health

The use of urea as a nitrogen fertilizer is widespread, yet it poses environmental challenges such as ammonia volatilization, nitrate accumulation, and phytotoxicity. Research into urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) has shown potential in reducing these adverse effects, thereby improving the efficiency of urea-based fertilizers (Bremner, 1995).

Urea Biosensors

Advancements in biosensor technology for detecting urea concentrations highlight its importance in diagnosing and monitoring various health conditions, including renal failure and urinary tract obstructions. Urea biosensors utilize enzyme urease for detection, and recent developments involve various nanomaterials and polymers for improved sensitivity and specificity (Botewad et al., 2021).

Urease Inhibitors in Medicine

Urease inhibitors have been explored for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These inhibitors, including hydroxamic acids and phosphoramidates, offer alternative treatment avenues for these infections (Kosikowska & Berlicki, 2011).

Hydrogen Carrier Potential of Urea

Research into urea as a hydrogen carrier for fuel cells has identified it as a promising candidate for sustainable and long-term energy supply. Urea's non-toxicity, stability, and ease of transport and storage make it an attractive option for hydrogen storage and transport, offering a solution to future energy supply challenges (Rollinson et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. As catalysts, urea derivatives can activate substrates and stabilize transition states through hydrogen bonding .

Future Directions

The development of new urea derivatives and trifluoromethylated compounds is a dynamic field of research with potential applications in medicinal chemistry and catalysis . Further studies could explore the synthesis, properties, and applications of this specific compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea involves the reaction of 4-aminophenyl isocyanate with 3-(trifluoromethyl)aniline in the presence of a suitable solvent and catalyst to form the desired product.", "Starting Materials": [ "4-aminophenyl isocyanate", "3-(trifluoromethyl)aniline", "Suitable solvent", "Catalyst" ], "Reaction": [ "Add 4-aminophenyl isocyanate to a reaction vessel", "Add 3-(trifluoromethyl)aniline to the reaction vessel", "Add a suitable solvent to the reaction vessel", "Add a catalyst to the reaction vessel", "Stir the reaction mixture at a suitable temperature and for a suitable time", "Isolate the product by filtration or other suitable method", "Purify the product by recrystallization or other suitable method" ] }

CAS RN

1153358-22-5

Product Name

3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C14H12F3N3O

Molecular Weight

295.3

Purity

95

Origin of Product

United States

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